N-(2,4-difluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked via a sulfanyl (-S-) bridge to an acetamide group substituted with a 2,4-difluorophenyl moiety. The pyridin-4-yl group at position 3 of the triazolo-pyridazine ring introduces aromatic nitrogen atoms, which may enhance binding interactions in biological systems.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6OS/c19-12-1-2-14(13(20)9-12)22-16(27)10-28-17-4-3-15-23-24-18(26(15)25-17)11-5-7-21-8-6-11/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTOYGXOROQCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the pyridinyl and difluorophenyl groups. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions. Common reagents used in these reactions include halogenated solvents, strong bases, and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, strong bases, and coupling agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
- N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (): Structural Difference: Replaces pyridin-4-yl with 4-chlorophenyl and 2,4-difluorophenyl with 4-acetamidophenyl. The acetamidophenyl group may introduce hydrogen-bonding interactions. Molecular Weight: 452.917 g/mol, comparable to the target compound .
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () :
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) () :
- Structural Difference : Lacks the sulfanyl bridge and pyridin-4-yl group; instead, it has a methyl-substituted triazolo-pyridazine and a methyl-phenylacetamide.
- Pharmacological Role : A Lin28 inhibitor that blocks interaction with let-7 miRNA, promoting cancer stem cell differentiation and reducing tumorsphere formation. This highlights the therapeutic relevance of triazolo-pyridazine derivatives .
Pharmacological Activity
- C1632 : Reduces PD-L1 expression and tumor growth in vitro/in vivo, indicating multifunctional antitumor effects .
- Analog: No explicit activity data, but chloro and acetamido groups are common in kinase inhibitors, implying possible enzyme-targeting applications .
Physicochemical Properties
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a difluorophenyl group and a triazolo-pyridazin moiety. The presence of sulfur in the acetamide derivative may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of triazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- In vitro Evaluation : A study evaluated the cytotoxicity of several triazole derivatives against human cancer cell lines including HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal carcinoma). The results indicated that certain compounds exhibited IC50 values ranging from 15.05 µM to 24.06 µM against these cell lines, demonstrating moderate to high inhibitory effects on cell proliferation .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific kinases or pathways associated with tumor growth and survival. For example, studies on related compounds suggest that targeting PIM kinases can prevent chemoresistance in cancer cells .
Pharmacological Profile
Beyond anticancer activity, compounds containing triazole and pyridazine frameworks have been reported to possess various pharmacological properties:
- Antibacterial Activity : Some derivatives have shown promising results against both drug-sensitive and resistant strains of bacteria, suggesting potential applications in treating infections .
- Anticonvulsant Properties : Certain triazole derivatives have also been evaluated for their anticonvulsant effects, indicating a broader therapeutic scope .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
